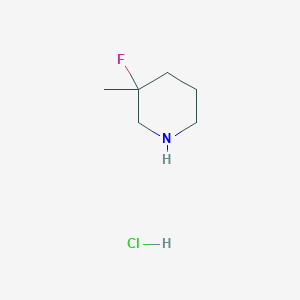

3-Fluoro-3-methylpiperidine hydrochloride

Description

The exact mass of the compound 3-Fluoro-3-methylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-3-methylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3-methylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-3-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c1-6(7)3-2-4-8-5-6;/h8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGJOBBINYSFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820650-42-7 | |

| Record name | 3-fluoro-3-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-Fluoro-3-methylpiperidine hydrochloride synthesis route"

An In-depth Technical Guide to the Synthesis of 3-Fluoro-3-methylpiperidine Hydrochloride

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved pharmaceuticals. The strategic incorporation of fluorine into these structures can profoundly modulate key drug properties, including metabolic stability, pKa, and binding affinity. 3-Fluoro-3-methylpiperidine hydrochloride represents a valuable building block, featuring a fluorine-bearing quaternary carbon center that imparts unique conformational constraints. While this specific compound is commercially available, its synthesis is not widely documented in academic or patent literature. This guide provides two plausible, robust synthetic routes designed for researchers and drug development professionals, based on established, high-yield chemical transformations. Each route is analyzed for its strategic advantages and potential challenges, offering field-proven insights into practical execution.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is the most prevalent saturated N-heterocycle in pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom make it a versatile scaffold for engaging biological targets. The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, offers a powerful tool for fine-tuning molecular characteristics. Fluorine's high electronegativity can alter the pKa of the piperidine nitrogen, influencing drug-receptor interactions and reducing off-target effects, such as hERG channel binding.[1]

The target molecule, 3-Fluoro-3-methylpiperidine, presents a distinct synthetic challenge: the creation of a C3-quaternary center bearing both a methyl group and a fluorine atom. This structure locks the piperidine ring's local conformation, a desirable trait in rational drug design. This guide outlines two distinct retrosynthetic strategies to approach this target, leveraging common starting materials and modern synthetic methodologies.

Proposed Synthetic Strategy 1: Deoxyfluorination of a Tertiary Alcohol

This strategy is arguably the more direct and practical approach for laboratory-scale synthesis. The core logic involves constructing a tertiary alcohol precursor, N-Boc-3-hydroxy-3-methylpiperidine, and then performing a deoxyfluorination reaction to replace the hydroxyl group with fluorine. The use of a Boc protecting group is crucial for ensuring compatibility with organometallic reagents and facilitating purification.

Caption: Overall workflow for the deoxyfluorination strategy (Route 1).

Rationale and Key Transformations

Step 1: Synthesis of N-Boc-3-piperidone (Intermediate B) The starting point for this route is the commercially available 3-hydroxypyridine. A reliable four-step sequence affords the key ketone intermediate. This involves:

-

N-Benzylation: Activation of the pyridine ring towards reduction.

-

Reduction: Sodium borohydride reduction of the pyridinium salt to yield N-benzyl-3-hydroxypiperidine.

-

Boc Protection & Debenzylation: Simultaneous protection of the piperidine nitrogen with a Boc group and removal of the benzyl group via catalytic hydrogenation.

-

Oxidation: Conversion of the secondary alcohol to the ketone using a mild oxidation, such as a Swern or Dess-Martin oxidation, to yield N-Boc-3-piperidone.[2]

Step 2: Formation of the Tertiary Alcohol (Intermediate C) With the ketone in hand, the quaternary center is constructed via the addition of a methyl nucleophile. Methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li) are standard choices for this transformation. The reaction is performed at low temperatures (e.g., -78 °C) in an ethereal solvent like THF to control reactivity.

Step 3: Deoxyfluorination (Key Step, Intermediate D) Replacing a tertiary alcohol with fluorine is a challenging transformation, often competing with elimination side reactions.[3] While classic reagents like diethylaminosulfur trifluoride (DAST) are prone to inducing dehydration, modern reagents offer improved selectivity and safety profiles.[4]

-

Recommended Reagents: Deoxo-Fluor or PyFluor are excellent choices. They are more thermally stable than DAST and often provide higher yields of the desired substitution product with minimal elimination.[4][5]

-

Causality: These reagents activate the hydroxyl group in situ, converting it into a good leaving group. A subsequent Sₙ2 or Sₙ1-like displacement by a fluoride ion delivers the fluorinated product. For tertiary alcohols, the mechanism may have more Sₙ1 character, proceeding through a transient carbocationic intermediate. The choice of a non-polar solvent can help suppress elimination pathways.

Step 4: Deprotection and Salt Formation (Target E) The final step is the removal of the acid-labile Boc protecting group. Treatment of the fluorinated intermediate with a strong acid, such as hydrogen chloride (typically as a solution in 1,4-dioxane or diethyl ether), simultaneously cleaves the Boc group and protonates the piperidine nitrogen to afford the target 3-Fluoro-3-methylpiperidine hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.

Data Summary for Route 1

| Step | Starting Material | Key Reagents | Product | Typical Yield (Analogous Reactions) |

| 1 | 3-Hydroxypyridine | 1. BnBr; 2. NaBH₄; 3. (Boc)₂O, Pd/C, H₂; 4. (COCl)₂, DMSO | N-Boc-3-piperidone | 60-70% over 4 steps |

| 2 | N-Boc-3-piperidone | CH₃MgBr | N-Boc-3-hydroxy-3-methylpiperidine | 85-95% |

| 3 | N-Boc-3-hydroxy-3-methylpiperidine | Deoxo-Fluor or PyFluor | N-Boc-3-fluoro-3-methylpiperidine | 40-60%[6] |

| 4 | N-Boc-3-fluoro-3-methylpiperidine | HCl in Dioxane | 3-Fluoro-3-methylpiperidine HCl | >95% |

Proposed Synthetic Strategy 2: Hydrogenation of a Pyridine Precursor

This alternative strategy relies on constructing the substituted aromatic core first, followed by reduction of the pyridine ring to the desired piperidine. The success of this route is highly dependent on the availability or synthesis of the key intermediate, 3-fluoro-3-methylpyridine.

Caption: Overall workflow for the pyridine hydrogenation strategy (Route 2).

Rationale and Key Transformations

Step 1: Synthesis of 3-Fluoro-3-methylpyridine (Intermediate G) This precursor is not commercially available and its synthesis represents the major challenge of this route. A hypothetical, though plausible, approach could involve:

-

Synthesis of 3-amino-3-methylpyridine from a suitable 3-methylpyridine precursor.

-

Conversion of the amino group to a diazonium salt.

-

A subsequent Balz-Schiemann reaction (using HBF₄) or a related variant to introduce the fluorine atom.

Given the synthetic complexity, this step requires significant process development.

Step 2: Catalytic Hydrogenation (Key Step, Target H) This transformation is well-precedented. The hydrogenation of fluorinated pyridines to the corresponding piperidines can be achieved with high efficiency.[1]

-

Catalyst Choice: Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) are effective.[1] Rhodium and platinum-based catalysts are also commonly used for pyridine reductions.[7]

-

Critical Role of Acid: The aromaticity of the pyridine ring makes it resistant to reduction. Performing the hydrogenation in an acidic medium (e.g., methanolic HCl) is crucial.[1] The acid protonates the pyridine nitrogen, which activates the ring towards reduction and prevents the basic nitrogen atom of the substrate and product from poisoning the metal catalyst. Furthermore, the acidic conditions have been shown to suppress the undesired side reaction of hydrodefluorination.

-

Direct Salt Formation: By using HCl as the acid additive, the final product is directly isolated as the desired hydrochloride salt.

Data Summary for Route 2

| Step | Starting Material | Key Reagents | Product | Typical Yield (Analogous Reactions) |

| 1 | 3-Methylpyridine Derivative | Multi-step (e.g., via diazonium salt) | 3-Fluoro-3-methylpyridine | Highly Variable (Development Required) |

| 2 | 3-Fluoro-3-methylpyridine | Pd(OH)₂/C, H₂ (50-70 bar), HCl, MeOH | 3-Fluoro-3-methylpiperidine HCl | 80-95%[1][7] |

Detailed Experimental Protocols

The following protocols are adapted from literature procedures for analogous transformations and serve as a validated starting point for synthesis.

Protocol 1: Synthesis of N-Boc-3-hydroxy-3-methylpiperidine (Route 1, Steps 1-2 Composite)

This protocol assumes the availability of the intermediate N-Boc-3-piperidone.

-

Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: Slowly add methylmagnesium bromide (1.2 equivalents, e.g., 3.0 M solution in diethyl ether) to the stirred THF.

-

Substrate Addition: Dissolve N-Boc-3-piperidone (1.0 equivalent, e.g., 19.9 g, 100 mmol) in 50 mL of anhydrous THF and add it dropwise to the Grignard solution over 30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours.

-

Warming & Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Workup: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil by flash column chromatography (silica gel, gradient elution with 10-40% ethyl acetate in hexanes) to yield N-Boc-3-hydroxy-3-methylpiperidine as a colorless oil or white solid.

Protocol 2: Deoxyfluorination of N-Boc-3-hydroxy-3-methylpiperidine (Route 1, Step 3)

Safety Note: Deoxyfluorination reagents can react violently with water and should be handled with care in a fume hood using appropriate personal protective equipment.

-

Setup: To a flame-dried plastic (e.g., PFA or PTFE) reaction vial under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 20 mL).

-

Substrate Addition: Dissolve N-Boc-3-hydroxy-3-methylpiperidine (1.0 equivalent, e.g., 2.15 g, 10 mmol) in the DCM. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add Deoxo-Fluor (1.5 equivalents, e.g., 3.32 g, 15 mmol) dropwise to the stirred solution. Caution: Exothermic reaction may occur.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction & Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography (silica gel, 5-20% ethyl acetate in hexanes) to yield N-Boc-3-fluoro-3-methylpiperidine.

Protocol 3: Boc-Deprotection and HCl Salt Formation (Route 1, Step 4)

-

Setup: Dissolve N-Boc-3-fluoro-3-methylpiperidine (1.0 equivalent) in a minimal amount of diethyl ether or methanol (approx. 0.2 M).

-

Acid Addition: Cool the solution to 0 °C. Add a solution of hydrogen chloride in 1,4-dioxane (e.g., 4.0 M, 3-4 equivalents) dropwise.

-

Precipitation: A white precipitate should form upon addition or after stirring for a short period. Continue stirring at 0 °C for 30 minutes, then at room temperature for 1-2 hours.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether.

-

Drying: Dry the solid under high vacuum to yield 3-Fluoro-3-methylpiperidine hydrochloride as a white or off-white solid.

Conclusion and Strategic Comparison

This guide has detailed two scientifically sound, albeit conceptually different, strategies for the synthesis of 3-Fluoro-3-methylpiperidine hydrochloride.

-

Route 1 (Deoxyfluorination) is highly practical for lab-scale synthesis. Its starting materials are readily available, and the key transformations, including Grignard addition and Boc-deprotection, are standard operations. The critical deoxyfluorination step, while challenging, is made feasible with modern, selective reagents, though optimization may be required to maximize yield and minimize elimination byproducts.

-

Route 2 (Pyridine Hydrogenation) offers an elegant and potentially more scalable solution, culminating in a robust and high-yielding hydrogenation step. However, its overall viability is contingent on the development of an efficient synthesis for the 3-fluoro-3-methylpyridine precursor, which remains a significant hurdle.

For researchers in a drug discovery setting, Route 1 offers a faster and more predictable path to accessing the target compound for initial studies. For process chemistry and large-scale manufacturing, the investment in developing a synthesis for the pyridine intermediate in Route 2 could ultimately prove more efficient and cost-effective.

References

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

- Google Patents. (2015). Preparation method of (S)-N-Boc-3-hydroxypiperidine. CN104557674A.

-

Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. [Link]

-

National Institutes of Health (NIH). (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

-

ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

- Google Patents. (2013). Synthesis method for N-Boc-3-piperidone. CN103204801A.

-

Thieme. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. [Link]

-

National Institutes of Health (NIH). (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. [Link]

- Google Patents. (1978). Method of preparing 3-methyl pyridine. US4086237A.

- Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.

-

Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]

-

Royal Society of Chemistry. (1982). Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

MATEC Web of Conferences. (2016). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. [Link]

-

Macmillan Group, Princeton University. (2019). Deoxyfluorination of alcohols with an electrophilic fluorine source via visible-light photoredox catalysis. Tetrahedron. [Link]

-

ResearchGate. (2000). New Synthesis of 3-Fluoropyridine Derivatives. [Link]

- Google Patents. (2020). A New Synthetic Method of 3-Fluoropyridine-2-methanol. CN111004171A.

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

-

ACS Publications. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Organic Letters. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 3. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-3-methylpiperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The strategic introduction of fluorine atoms onto this privileged structure is a powerful tactic employed by medicinal chemists to modulate key physicochemical properties, thereby enhancing drug-like characteristics. Fluorination can profoundly influence a molecule's metabolic stability, membrane permeability, and importantly, the basicity (pKa) of the piperidine nitrogen.[2] This modulation of pKa is critical, as it directly impacts the ionization state of the molecule at physiological pH, which in turn governs its solubility, receptor binding, and potential for off-target effects such as hERG channel interactions.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-3-methylpiperidine hydrochloride. While experimental data for this specific molecule is not extensively available in public literature, we will leverage data from closely related analogs and established principles of physical organic chemistry to provide a robust profile. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to effectively handle and characterize this and similar fluorinated amine hydrochlorides in a drug discovery and development context.

Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental molecular and physical attributes is the bedrock of its application in research and development. These properties dictate its behavior in various experimental settings and are crucial for accurate interpretation of biological data.

Chemical Identity

-

Chemical Name: 3-Fluoro-3-methylpiperidine hydrochloride

-

Synonyms: 3-methyl-3-fluoropiperidine HCl

-

CAS Number: 1820650-42-7[5]

-

Molecular Formula: C₆H₁₂FN·HCl[5]

-

Molecular Weight: 153.63 g/mol [5]

The free base of this compound, 3-Fluoro-3-methylpiperidine, has a CAS number of 1374657-04-1, a molecular formula of C₆H₁₂FN, and a molecular weight of 117.16 g/mol .

Physical State and Appearance

Based on analogous simple amine hydrochlorides, 3-Fluoro-3-methylpiperidine hydrochloride is expected to be a white to off-white crystalline solid at room temperature.[6]

Thermal Properties: Melting Point

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a precise determination of the melting point and can also reveal other thermal events such as polymorphic transitions or decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of 3-Fluoro-3-methylpiperidine hydrochloride into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt, 3-Fluoro-3-methylpiperidine hydrochloride is expected to exhibit good aqueous solubility. The presence of the fluorine atom can also influence solubility.

Predicted Solubility

Hydrochloride salts of small molecule amines are generally soluble in water and polar protic solvents like methanol and ethanol, and less soluble in nonpolar organic solvents.[7] The free base, 3-methylpiperidine, is described as water-soluble. The hydrochloride salt form is expected to have enhanced aqueous solubility compared to the free base.

Experimental Protocol: Kinetic Aqueous Solubility Determination

A common method to assess solubility in early drug discovery is the kinetic solubility assay, often performed in a high-throughput manner.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Fluoro-3-methylpiperidine hydrochloride in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation and Filtration: Shake the plate for a set period (e.g., 2 hours) to allow for dissolution and equilibration. The resulting solution is then filtered to remove any precipitated compound.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.[6]

Acidity and Basicity: The pKa

The pKa is a measure of the acidity of a compound. For an amine like 3-Fluoro-3-methylpiperidine, the pKa refers to the acidity of its conjugate acid, the piperidinium ion. This value is paramount as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

The Inductive Effect of Fluorine on pKa

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect can significantly lower the pKa of a nearby basic nitrogen atom. The electron density on the nitrogen is reduced, making it less available to accept a proton. For comparison, the pKa of the parent piperidine is approximately 11.12.[8] The introduction of a fluorine atom at the 3-position is expected to lower this value.

A study on a similar fluorinated piperidine showed a pKa of 7.6 for the axial conformer and 6.6 for the equatorial conformer.[4] Another source provides a predicted pKa of 8.48 for 3-fluoropiperidine.[9] Given these precedents, the pKa of 3-Fluoro-3-methylpiperidine is likely to be in the range of 7.5 to 9.0 .

Caption: Influence of Fluorine on the pKa of the Piperidine Nitrogen.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of a compound.

Methodology:

-

Sample Preparation: Prepare a solution of 3-Fluoro-3-methylpiperidine hydrochloride of known concentration (e.g., 0.01 M) in water.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been neutralized (the midpoint of the titration curve).

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic data are essential for the structural confirmation and purity assessment of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of a molecule. For 3-Fluoro-3-methylpiperidine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR would be informative.

-

¹H NMR: The spectrum would show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The methyl group would appear as a singlet or doublet depending on the coupling with the fluorine atom.

-

¹³C NMR: The carbon atoms of the piperidine ring would resonate in the aliphatic region (20-60 ppm). The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift and coupling to adjacent protons providing information about the electronic environment of the fluorine atom.

For comparison, the ¹H NMR spectrum of the parent 3-methylpiperidine shows signals at approximately 0.83, 1.01, 1.43-1.76, 2.19, 2.50, and 2.97 ppm in CDCl₃.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound. For 3-Fluoro-3-methylpiperidine, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (117.16) plus a proton.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of a compound. A reversed-phase HPLC method would be suitable for 3-Fluoro-3-methylpiperidine hydrochloride.

Typical HPLC Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[6]

-

Detection: As the molecule lacks a strong chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or a mass spectrometer (LC-MS) would be appropriate.

Summary of Physicochemical Properties

| Property | Predicted/Analog Value | Significance in Drug Development |

| Molecular Weight | 153.63 g/mol | Influences diffusion, bioavailability, and adherence to "rule-of-five" guidelines. |

| Physical State | White to off-white crystalline solid | Important for formulation and handling. |

| Melting Point | ~163-167 °C (based on 4-fluoropiperidine HCl)[6][7] | Indicator of purity and lattice energy; affects stability and dissolution. |

| Aqueous Solubility | Good (predicted) | Critical for oral absorption and formulation of parenteral dosage forms. |

| pKa | 7.5 - 9.0 (predicted) | Determines the degree of ionization at physiological pH, impacting solubility, permeability, and receptor binding. |

Conclusion

3-Fluoro-3-methylpiperidine hydrochloride is a valuable building block for medicinal chemistry, offering a scaffold with modulated basicity and potentially improved metabolic stability. A comprehensive understanding of its physicochemical properties is essential for its effective application in drug discovery programs. This guide has provided a detailed overview of these properties, drawing upon data from analogous compounds and outlining standard experimental protocols for their determination. By applying these principles and methodologies, researchers can confidently incorporate this and similar fluorinated piperidines into their discovery workflows, ultimately contributing to the development of safer and more effective medicines.

References

-

Glorius, F. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available at: [Link]

-

Glorius, F. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ChemRxiv. Available at: [Link][2]

-

ChemUniverse. (n.d.). 3-FLUORO-3-METHYLPIPERIDINE HYDROCHLORIDE [Q03403]. Retrieved from [Link][5]

-

Ràcz, A. et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link][3]

-

PubChem. (n.d.). 3-Methylpiperidine. Retrieved from [Link]

-

Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10855–10861. Available at: [Link]

-

Grygorenko, O. O. et al. (2021). Piperidines: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7557. Available at: [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 6. chembk.com [chembk.com]

- 7. 4-氟哌啶盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectral Analysis of 3-Fluoro-3-methylpiperidine Hydrochloride

This guide provides a detailed analysis of the expected spectral characteristics of 3-Fluoro-3-methylpiperidine hydrochloride, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a comprehensive, predictive overview of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. This approach provides a robust framework for the characterization and quality control of this compound.

Introduction and Molecular Structure

3-Fluoro-3-methylpiperidine hydrochloride belongs to the class of fluorinated saturated heterocycles, which are valuable building blocks in the synthesis of novel pharmaceutical agents. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability.[1] Accurate spectral analysis is therefore critical to confirm the identity, purity, and conformational properties of such compounds.

The compound consists of a piperidine ring substituted at the 3-position with both a fluorine atom and a methyl group. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium chloride.

Caption: Chemical structure of 3-Fluoro-3-methylpiperidine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information.

Causality Behind Experimental Choices: As a hydrochloride salt, the compound's solubility dictates the choice of NMR solvent. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are common choices. D₂O is often preferred for its simplicity, but it will cause the exchange and disappearance of the N-H proton signals.[2] The predictions below assume a solvent like D₂O.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the diastereotopic protons on the piperidine ring. The presence of the electronegative fluorine atom and the adjacent positively charged nitrogen will cause significant deshielding (downfield shifts) of nearby protons, particularly those on C2 and C6.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~1.6 | Doublet (d) | 3H | -CH₃ | The methyl group is a singlet that will be split into a doublet by the adjacent fluorine atom (³JHF coupling). |

| ~1.8 - 2.2 | Multiplet (m) | 4H | C4-H₂, C5-H₂ | These methylene groups are furthest from the heteroatoms and are expected in the typical aliphatic region, showing complex overlapping multiplets. |

| ~3.2 - 3.8 | Multiplet (m) | 4H | C2-H₂, C6-H₂ | These methylene protons are adjacent to the protonated nitrogen and will be significantly shifted downfield. Complex splitting is expected due to geminal and vicinal coupling. |

| ~9.0 - 10.0 | Broad Singlet (br s) | 2H | N⁺H₂ | In a non-exchanging solvent (like DMSO-d₆), the ammonium protons would appear as a broad singlet. In D₂O, this signal would be absent. |

Predicted ¹³C NMR Spectral Data

The key feature of the ¹³C NMR spectrum will be the carbon-fluorine coupling. The carbon directly attached to the fluorine (C3) will appear as a doublet with a large coupling constant (¹JCF), while adjacent carbons will also show smaller couplings (²JCF, ³JCF).[3]

| Chemical Shift (δ) (ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale for Prediction |

| ~22 | Doublet (d), ²JCF ≈ 20-25 Hz | -CH₃ | The methyl carbon is two bonds away from fluorine and will exhibit a doublet splitting. |

| ~25 | Singlet (s) | C5 | This carbon is four bonds away from fluorine; coupling (⁴JCF) is likely to be negligible. |

| ~35 | Doublet (d), ³JCF ≈ 5-10 Hz | C4 | The C4 carbon is three bonds from fluorine and will show a smaller doublet splitting. |

| ~48 | Doublet (d), ³JCF ≈ 5-10 Hz | C6 | This carbon is adjacent to the nitrogen and three bonds from fluorine, resulting in a downfield shift and observable C-F coupling. |

| ~55 | Doublet (d), ²JCF ≈ 20-25 Hz | C2 | Being adjacent to both the nitrogen and the fluorinated carbon, this carbon is shifted downfield and shows a significant ²JCF coupling. |

| ~95 | Doublet (d), ¹JCF ≈ 170-200 Hz | C3 | The carbon directly bonded to the fluorine atom will be significantly shifted downfield and split into a doublet with a very large coupling constant. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) in positive ion mode would be the method of choice, as the compound is already an ionic salt. The analysis would detect the cationic portion of the molecule (the free base).

The molecular formula of the free base is C₆H₁₂FN. Its monoisotopic mass is approximately 117.09 Da.

Expected Fragmentation Pattern: The fragmentation of cyclic amines is typically initiated by cleavage alpha to the nitrogen atom.[4][5] This involves the loss of a radical to form a stable iminium ion.

Caption: Plausible fragmentation pathway for the molecular ion of 3-Fluoro-3-methylpiperidine.

Table of Predicted Mass Fragments:

| m/z (Mass/Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

| 117 | [C₆H₁₂FN]⁺ | Molecular Ion (M⁺) of the free base |

| 102 | [C₅H₉FN]⁺ | Loss of the methyl radical (•CH₃) via alpha-cleavage. |

| 97 | [C₆H₁₁N]⁺ | Elimination of hydrogen fluoride (HF). |

| 89 | [C₄H₈FN]⁺ | Ring opening followed by the loss of ethylene (C₂H₄). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a solid hydrochloride salt, the compound would typically be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is expected to be dominated by the broad N-H stretching vibrations of the ammonium group.[5][6]

Table of Predicted IR Absorptions:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| 2700 - 2250 | N-H Stretch | R₃N⁺-H (Ammonium salt) | A very broad and strong absorption characteristic of ammonium salts, often with multiple sub-peaks.[6] |

| 2950 - 2850 | C-H Stretch | -CH₃, -CH₂- | Aliphatic C-H stretching vibrations. |

| 1600 - 1500 | N-H Bend | R₂N⁺H₂ (Ammonium salt) | Asymmetric and symmetric bending modes for the secondary ammonium group. |

| 1470 - 1430 | C-H Bend | -CH₂- (Scissoring) | Bending vibration of the methylene groups in the ring. |

| 1150 - 1050 | C-F Stretch | Alkyl fluoride | A strong absorption band characteristic of the carbon-fluorine single bond.[7] |

| 1100 - 1000 | C-N Stretch | C-N | Stretching vibration of the carbon-nitrogen bond. |

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectral data for a solid amine hydrochloride salt.

NMR Spectroscopy Protocol

Caption: Standard workflow for acquiring NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Fluoro-3-methylpiperidine hydrochloride.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex gently if necessary.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire a spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: Acquire a spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a 50:50 mixture of methanol and water, often with a small amount of formic acid (0.1%) to aid ionization.

-

Instrument Setup: Use an ESI-MS instrument set to positive ion detection mode.

-

Data Acquisition: Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min). Acquire data over a relevant mass range (e.g., m/z 50-200).

-

Data Analysis: Identify the molecular ion peak corresponding to the free base [M]⁺ and analyze the major fragment ions.

Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Data Acquisition: Collect a background spectrum of the empty, clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a powerful toolkit for the unambiguous structural confirmation of 3-Fluoro-3-methylpiperidine hydrochloride. This guide, based on predictive analysis, offers a detailed blueprint for researchers to interpret the spectral data of this compound. The predicted ¹H and ¹³C NMR spectra, with their characteristic shifts and C-F coupling patterns, are particularly diagnostic. Mass spectrometry confirms the molecular weight of the free base and provides insight into its stability, while IR spectroscopy verifies the presence of key functional groups, notably the ammonium salt moiety. The provided protocols offer a standardized basis for obtaining high-quality, reproducible data in the laboratory.

References

-

Glorius, F., et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization- hydrogenation process. Nature Chemistry.[8]

-

Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP receptor antagonist via an asymmetric synthesis of 3-fluoro-4-aminopiperidine. Journal of Organic Chemistry.[8]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs Whitepaper.[3]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate Publication.[9]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[10]

-

Cabana, A., & Sandorfy, C. (1962). The Infrared Spectra and Phase Transitions of Solid Piperidinium Halides. Canadian Journal of Chemistry.[5]

-

Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives. ChemMedChem.[11]

-

MassBank of North America. (n.d.). Mass Spectrometry data for piperidine alkaloids.[4]

-

Canadian Science Publishing. (n.d.). The Infrared Spectra and Phase Transitions of Solid Piperidinium Halides. Canadian Science Publishing.[6]

-

ResearchGate. (n.d.). Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate Publication.[12]

-

ResearchGate. (n.d.). The ¹³C APT NMR spectra peak splitting's with coupling constants caused by the fluorine. ResearchGate Publication.[13]

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook.[14]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). HMDB.[15]

-

Benchchem. (n.d.). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. Benchchem Technical Guide.[2]

-

Muškinja, I., & Tšubrik, O. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry.[16]

-

Fallani, A., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules.[1]

-

Gill, N. S., & Kingdon, H. J. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines. Australian Journal of Chemistry.[17]

-

ChemicalBook. (n.d.). 3-Fluoropyridine(372-47-4) 1H NMR spectrum. ChemicalBook.[18]

-

Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. US Patent US20100029941A1.[19]

-

Reich, H. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison.[20]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[7]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.[21]

-

ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral. ResearchGate Publication.[22]

-

Zhang, J., et al. (2023). One-bond 13C–13C spin-coupling constants in saccharides. RSC Publishing.[23]

-

Noble Chemistry. (2024). Heteronuclear Coupling of 13C to 2D, 19F, 31P. YouTube.[24]

-

ChemUniverse. (n.d.). 3-FLUORO-3-METHYLPIPERIDINE HYDROCHLORIDE. ChemUniverse Product Page.[25]

-

Santa Cruz Biotechnology. (n.d.). 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride. SCBT Product Page.[26]

Sources

- 1. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. acdlabs.com [acdlabs.com]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scientificupdate.com [scientificupdate.com]

- 9. researchgate.net [researchgate.net]

- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Piperidine [webbook.nist.gov]

- 15. hmdb.ca [hmdb.ca]

- 16. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 17. researchgate.net [researchgate.net]

- 18. 3-Fluoropyridine(372-47-4) 1H NMR [m.chemicalbook.com]

- 19. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 20. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. One-bond 13C–13C spin-coupling constants in saccharides: a comparison of experimental and calculated values by density functional theory using solid-state 13C NMR and X-ray crystallography - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. youtube.com [youtube.com]

- 25. 3-FLUORO-3-METHYLPIPERIDINE HYDROCHLORIDE [Q03403] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 26. scbt.com [scbt.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-3-methylpiperidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Fluoro-3-methylpiperidine hydrochloride. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental considerations, and detailed spectral interpretation of this fluorinated heterocyclic compound. By examining the interplay of conformational isomerism, the influence of electronegative substituents, and spin-spin coupling phenomena, this guide offers a predictive framework for understanding the complex spectral features of this molecule. This analysis is crucial for the structural elucidation and quality control of this and related compounds in a pharmaceutical research and development setting.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, owing to its ability to confer desirable pharmacokinetic properties. The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated piperidines such as 3-Fluoro-3-methylpiperidine hydrochloride are of significant interest in drug discovery.

Accurate structural characterization is paramount in the development of novel chemical entities. ¹H NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure of molecules in solution. For 3-Fluoro-3-methylpiperidine hydrochloride, the ¹H NMR spectrum provides a wealth of information, not only confirming the molecular connectivity but also offering insights into the conformational preferences of the piperidine ring. The hydrochloride salt form is often preferred for its improved solubility and stability, which directly impacts the NMR experiment.

This guide will systematically deconstruct the anticipated ¹H NMR spectrum of 3-Fluoro-3-methylpiperidine hydrochloride, providing a detailed rationale for the predicted chemical shifts, multiplicities, and coupling constants.

Foundational Principles: Conformational Analysis and Substituent Effects

The interpretation of the ¹H NMR spectrum of 3-Fluoro-3-methylpiperidine hydrochloride is predicated on a thorough understanding of its conformational behavior and the electronic effects of its substituents.

Chair Conformation of the Piperidinium Ring

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. In the hydrochloride salt, the nitrogen atom is protonated, forming a piperidinium ion. This locks the nitrogen in a tetrahedral geometry and removes the process of nitrogen inversion. The substituents on the ring can occupy either axial or equatorial positions. The relative stability of the two possible chair conformers is determined by the steric and electronic interactions of the substituents.

For 3-Fluoro-3-methylpiperidine, two chair conformers are in equilibrium. The key to interpreting the ¹H NMR spectrum is to determine the dominant conformer in solution. This can be predicted by considering the A-values (a measure of the steric bulk) of the fluorine and methyl groups. Generally, larger groups prefer the more spacious equatorial position. However, in 3-fluoropiperidines, there is a noted preference for the fluorine atom to occupy the axial position due to hyperconjugative effects, specifically the interaction between the C-F σ* antibonding orbital and the lone pair of adjacent atoms, or in this case, the C-H and C-C bonding orbitals.[1][2] The presence of the 3-methyl group will also influence this equilibrium. Given the competing steric demands, a detailed computational analysis or observation of key coupling constants is necessary for a definitive assignment. For the purpose of this guide, we will consider both possibilities and how they would manifest in the NMR spectrum, with a primary focus on the predicted most stable conformer.

Diagram: Chair Conformations of 3-Fluoro-3-methylpiperidine Hydrochloride

Caption: A simplified representation of some of the key H-F couplings in the molecule.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of 3-Fluoro-3-methylpiperidine hydrochloride, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are good starting points for hydrochloride salts. Deuterated chloroform (CDCl₃) may be used if the salt is sufficiently soluble. The choice of solvent can influence chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing (0 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Diagram: NMR Sample Preparation Workflow

Caption: A streamlined workflow for preparing an NMR sample of the hydrochloride salt.

NMR Instrument Parameters

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in this molecule.

-

Pulse Sequence: A standard one-pulse sequence is typically sufficient for a routine ¹H NMR spectrum.

-

Number of Scans: Depending on the concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Temperature: The spectrum should be acquired at a constant, known temperature (e.g., 298 K).

Advanced NMR Experiments for Structural Confirmation

To unambiguously assign all proton signals and confirm the proposed structure and conformation, a suite of two-dimensional (2D) NMR experiments is highly recommended.

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing the H-H connectivity within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the overall structure and the position of the substituents.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For example, a NOE between the methyl protons and an axial proton would support the assignment of an equatorial methyl group.

Conclusion

The ¹H NMR spectrum of 3-Fluoro-3-methylpiperidine hydrochloride is complex, yet highly informative. A thorough analysis, grounded in an understanding of the conformational preferences of the piperidinium ring and the electronic effects of the substituents, allows for a detailed prediction of the spectrum. The chemical shifts are primarily dictated by the deshielding effect of the protonated nitrogen and the inductive and anisotropic effects of the fluorine atom. The multiplicities of the signals are a result of both H-H and significant H-F couplings, which are sensitive to the stereochemical arrangement of the atoms. By employing a systematic approach to spectral interpretation, complemented by advanced 2D NMR techniques, a complete and unambiguous structural elucidation of 3-Fluoro-3-methylpiperidine hydrochloride can be achieved. This guide provides the foundational knowledge and practical considerations necessary for researchers to confidently analyze and interpret the NMR data of this and related fluorinated piperidine derivatives.

References

- Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.

- Casy, A. F., & Ogungbamila, F. O. (1982). Configurational and conformational studies of N, N-dimethylpiperidinium derivatives by 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 20(3), 147-153.

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- Gakh, A. A., & Ugrak, B. I. (1993). ¹H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine.

- Gómez-Pinto, I., et al. (2019). Gold(III) to Ruthenium(III) Metal Exchange in Dithiocarbamato Complexes Tunes Their Biological Mode of Action for Cytotoxicity in Cancer Cells. Inorganic Chemistry, 58(21), 14358-14371.

- Hanessian, S., et al. (2014). Synthesis, broad spectrum antibacterial activity, and X-ray co-crystal structure of the decoding bacterial ribosomal A-site with 4′-deoxy-4′-fluoro neomycin analogs. RSC Advances, 4(75), 40026-40036.

- Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11-15.

- Klimavicz, J. S., et al. (2015). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 250, 33-41.

- Palumbo, C., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(21), 5183.

- Parella, T. (2001). Vicinal Couplings and Karplus Relationships.

- Pérez-González, M., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Molecular Structure: THEOCHEM, 433(1-3), 327-336.

-

University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

- van der Pijl, R. J., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

-

Wikipedia contributors. (2024, January 15). Piperidine. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

- Williamson, K. L. (1963). The stereochemistry of vicinal fluorine-proton coupling constants. Journal of the American Chemical Society, 85(4), 516-524.

- Wolstenhulme, J. R., et al. (2019). The conformational preferences of fluorinated piperidine derivatives can be attributed to charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. Chemistry – A European Journal, 25(42), 9878-9882.

Sources

"conformational analysis of 3-Fluoro-3-methylpiperidine hydrochloride"

An In-Depth Technical Guide to the Conformational Analysis of 3-Fluoro-3-methylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of FDA-approved pharmaceuticals.[1][2] Its three-dimensional structure, or conformation, is critical to its biological activity, governing how it interacts with target proteins. This guide provides an in-depth analysis of the conformational landscape of a specifically substituted piperidine, 3-Fluoro-3-methylpiperidine hydrochloride. We will dissect the intricate balance of steric and stereoelectronic forces that dictate its preferred three-dimensional shape. By integrating principles of physical organic chemistry with modern analytical techniques, this document serves as a comprehensive resource for understanding and predicting the behavior of such fluorinated heterocyclic systems. The discussion will illuminate how protonation and strategic fluorination can be used as powerful tools in drug design to enforce specific, biologically relevant conformations.

Introduction: The Piperidine Scaffold and the Imperative of Conformational Control

The six-membered saturated heterocycle, piperidine, is a privileged structure in drug discovery.[3][4] Its non-planar, chair-like geometry allows for the precise spatial presentation of functional groups, enabling optimized interactions with biological targets. However, the flexibility of the piperidine ring, which can interconvert between different chair conformations, presents a challenge. A drug molecule may only be active in one specific conformation, and its efficacy can be significantly diminished if it spends a substantial amount of time in an inactive state.

Therefore, the ability to control and predict the conformational preferences of substituted piperidines is paramount. This guide focuses on 3-Fluoro-3-methylpiperidine hydrochloride, a model system that encapsulates a fascinating interplay of competing conformational effects:

-

Steric Hindrance: The bulky methyl group introduces steric strain.

-

Stereoelectronic Effects: The highly electronegative fluorine atom introduces powerful electronic effects.

-

Protonation: The hydrochloride salt form ensures the nitrogen is protonated, fundamentally altering the electronic nature of the ring.

Understanding the conformational equilibrium in this molecule provides a blueprint for designing next-generation therapeutics where the three-dimensional structure is precisely tuned for optimal performance.

Foundational Principles of Piperidine Conformation

Like its all-carbon analogue cyclohexane, piperidine predominantly adopts a chair conformation to minimize angular and torsional strain.[1] In this arrangement, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). These two chair forms can rapidly interconvert via a "ring flip."

For the parent piperidine, a further conformational dynamic exists: nitrogen inversion . This process, which has a much lower energy barrier than ring inversion, involves the flipping of the nitrogen atom's lone pair and the attached hydrogen.[1]

When the nitrogen is protonated, as in 3-Fluoro-3-methylpiperidine hydrochloride, the lone pair is no longer present, and nitrogen inversion is arrested. The conformational dynamics are therefore dominated by the ring flip, which exchanges the axial and equatorial positions of all substituents.

The Governing Forces: A Tug-of-War Between Steric and Stereoelectronic Effects

The preferred conformation of a substituted piperidine is determined by the balance of several underlying forces. In our target molecule, this is primarily a contest between the steric demands of the methyl group and the unique stereoelectronic preferences of the fluorine atom, all under the influence of the protonated nitrogen.

Steric Effects: The A-Value

The steric bulk of a substituent is often quantified by its "A-value," which represents the free energy difference between placing that substituent in an equatorial versus an axial position. Axial substituents experience destabilizing 1,3-diaxial interactions with other axial hydrogens. To avoid this steric clash, larger groups strongly prefer the more spacious equatorial position. The methyl group has a significant A-value, creating a strong energetic penalty for it to occupy an axial position.

Stereoelectronic Effects of Fluorine

Fluorine's high electronegativity and small size introduce profound electronic effects that can override classical steric considerations.

-

The Gauche Effect: This is a phenomenon where a conformation with vicinal electronegative substituents in a gauche relationship (dihedral angle of ~60°) is favored over the anti conformation (180°).[5] This stability is primarily explained by a hyperconjugative interaction . An electron-rich bonding orbital (σ) can donate electron density into a nearby, empty anti-bonding orbital (σ*). This interaction is maximized when the orbitals are anti-periplanar (180° apart). In a fluorinated ring, an axial C-F bond places its low-energy σC-F anti-bonding orbital anti-periplanar to the electron-rich C-C and C-H bonds of the ring, leading to a stabilizing σ → σC-F interaction.[6][7] This effect often results in a counter-intuitive preference for the fluorine atom to be in the sterically more crowded axial position.

-

Electrostatic Interactions: In the protonated piperidinium ring, the nitrogen bears a formal positive charge. This creates a powerful electrostatic interaction with the C-F bond dipole. When the fluorine is axial, the negative end of the C-F dipole is oriented towards the positive charge of the N⁺-H group, resulting in a highly stabilizing charge-dipole interaction.[6][8] This interaction is a key contributor to the axial preference of fluorine in protonated fluoropiperidines.[9]

Conformational Equilibrium of 3-Fluoro-3-methylpiperidine Hydrochloride

For 3-Fluoro-3-methylpiperidine hydrochloride, two primary chair conformers exist in equilibrium. The key to understanding its structure is to analyze the forces at play in each conformer.

Caption: Conformational equilibrium and analysis of forces for 3-Fluoro-3-methylpiperidine hydrochloride.

Analysis:

-

Conformer A (Axial F, Equatorial Me): This conformer is expected to be the major, most stable conformer . It benefits from multiple stabilizing factors. The methyl group avoids steric penalties by occupying the equatorial position. Simultaneously, the axial fluorine is stabilized by both the powerful N⁺-H···F charge-dipole interaction and hyperconjugation.

-

Conformer B (Equatorial F, Axial Me): This conformer is significantly destabilized. The methyl group is forced into the axial position, where it experiences severe 1,3-diaxial steric repulsion with the axial hydrogens. Furthermore, this conformer loses the potent stereoelectronic stabilization afforded by the axial fluorine.

Methodologies for Elucidating Conformation

A multi-pronged approach combining computational chemistry and experimental spectroscopy is essential for a robust conformational analysis.

Computational Chemistry Workflow

Computational modeling provides invaluable insights into the relative energies of conformers and the electronic interactions that govern them.

Protocol for Density Functional Theory (DFT) Calculations:

-

Structure Generation: Build 3D models of both Conformer A and Conformer B.

-

Geometry Optimization: Perform geometry optimization using a suitable functional and basis set, such as M06-2X/def2-QZVPP, which is known to perform well for non-covalent interactions.[6]

-

Solvation Modeling: Since the molecule is a salt and likely analyzed in a polar solvent, include a polarizable continuum model (PCM) to simulate the solvent environment (e.g., water or methanol).[6]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain Gibbs free energies (ΔG).

-

Energy Comparison: The difference in Gibbs free energy (ΔΔG) between the two conformers will quantify their relative populations at equilibrium.

Protocol for Natural Bond Orbital (NBO) Analysis:

-

NBO Calculation: Run an NBO analysis on the optimized DFT geometry.

-

Interaction Analysis: Examine the second-order perturbation theory analysis within the NBO output. Look for the stabilization energy (E(2)) associated with the donor-acceptor interaction between the ring's σ bonds and the σ*C-F orbital to quantify the hyperconjugative effect.[10][11]

Caption: A typical computational workflow for conformational analysis.

NMR Spectroscopy

NMR is the most powerful experimental technique for determining molecular conformation in solution.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve the 3-Fluoro-3-methylpiperidine hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Data Acquisition: Acquire standard ¹H and ¹⁹F NMR spectra. For more detailed analysis, acquire 2D NMR spectra such as COSY, HSQC, HMBC, and NOESY/ROESY.

-

Coupling Constant Analysis: The key parameter is the three-bond coupling constant between fluorine and adjacent protons (³J(¹⁹F,¹H)). The magnitude of this coupling is dependent on the dihedral angle, as described by the Karplus relationship.[12]

-

A large ³J(¹⁹F,¹H) value (~20-40 Hz) is indicative of an anti-periplanar arrangement (180°), which occurs when fluorine is axial .

-

A small ³J(¹⁹F,¹H) value (~2-10 Hz) is indicative of a gauche relationship (60°), which occurs when fluorine is equatorial .[6]

-

-

NOE Analysis: Nuclear Overhauser Effect (NOE) data from a NOESY or ROESY experiment can confirm spatial proximities. For Conformer A, an NOE would be expected between the axial fluorine and the other axial protons on the same face of the ring.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation from a suitable solvent system.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to obtain precise atomic coordinates, bond lengths, and angles.

While powerful, it is important to remember that the solid-state conformation can be influenced by crystal packing forces and may not be identical to the dominant conformation in solution.[13][14]

Data Synthesis and Interpretation

By combining the results from these methods, a complete and self-validating picture emerges.

| Method | Predicted Result for 3-Fluoro-3-methylpiperidine HCl | Interpretation |

| DFT Calculations | ΔG (Conformer A) << ΔG (Conformer B) | Conformer A (axial F) is significantly more stable. |

| NBO Analysis | Strong E(2) for σC-C → σ*C-F in Conformer A | Confirms stabilizing hyperconjugation for the axial fluorine. |

| ¹⁹F-¹H NMR | Large ³J(¹⁹F,¹H) coupling constants observed | Indicates an axial orientation for the fluorine atom. |

| X-ray Crystallography | Solid-state structure shows an axial fluorine and equatorial methyl group. | Definitive confirmation of the preferred conformation in the crystal lattice. |

The overwhelming evidence from both theoretical calculations and experimental data points to a single, dominant conformation: the chair form with an axial fluorine and an equatorial methyl group . The powerful stereoelectronic and electrostatic stabilization of the axial fluorine, coupled with the steric preference of the methyl group, effectively locks the conformation of the piperidine ring.

Implications for Drug Development

The insights gained from this analysis have direct and practical applications in the field of drug discovery:

-

Conformational Constraint: The use of a geminal fluoro-methyl substitution pattern at the 3-position of a piperidinium salt is a powerful strategy to create a conformationally rigid scaffold. This reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.

-

Predictive Design: Understanding these governing principles allows medicinal chemists to rationally design molecules with a predictable three-dimensional shape. By knowing that the fluorine will be axial and the methyl equatorial, other substituents can be placed on the ring with high confidence in their resulting spatial orientation.

-

Modulating Physicochemical Properties: Fluorine substitution is also known to favorably impact metabolic stability and membrane permeability, making this a multifunctional chemical modification.

Conclusion

The conformational analysis of 3-Fluoro-3-methylpiperidine hydrochloride reveals a compelling example of how subtle stereoelectronic forces can dominate over classical steric effects. The preference for the fluorine atom to adopt an axial position is driven by a synergy of hyperconjugation and, crucially, a powerful charge-dipole interaction with the protonated nitrogen. This preference is so strong that it dictates the conformational outcome, forcing the larger methyl group into the equatorial position. The convergence of evidence from computational modeling (DFT, NBO) and experimental techniques (NMR, X-ray crystallography) provides a robust and validated understanding of this system. For drug development professionals, this knowledge provides a powerful tool for designing conformationally constrained piperidine-based molecules with enhanced potency and optimized pharmacological properties.

References

-

Ghigo, G., & Tota, A. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available at: [Link]

-

Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. Available at: [Link]

-

Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8786-8794. Available at: [Link]

-

Tota, A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

-

Tota, A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

-

Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Taylor, R., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(41), 12266-12274. Available at: [Link]

- Perrin, C. L. (2010). Stereoelectronic Effects. Pure and Applied Chemistry, 82(10), 1857-1870.

-

García, H., et al. (2023). Crystal structure and characterization of the sulfamethazine-piperidine salt. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 263-268. Available at: [Link]

-

Azizi, Z., & Gholami, M. R. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry, 47(8), 3895-3903. Available at: [Link]

-

Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322-329. Available at: [Link]

-

Thakor, J. C. R., et al. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 122(25), 5594-5603. Available at: [Link]

-

Sendrowitz, H., & Fuchs, B. (1997). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Journal of Molecular Structure: THEOCHEM, 395, 123-155. Available at: [Link]

-

D'Alonzo, D., et al. (2020). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 25(23), 5585. Available at: [Link]

-

García, H., et al. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. IUCrData, 8(3). Available at: [Link]

-

Azizi, Z., & Gholami, M. R. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative... New Journal of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Gauche effect. In Wikipedia. Retrieved January 24, 2026, from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Note: This is a standard, authoritative textbook for the underlying principles).

-

Freitas, M. P. (2022). Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions. Chemistry – A European Journal. Available at: [Link]

-